N-(3,4-difluorophenyl)isonicotinamide
Description
N-(3,4-difluorophenyl)isonicotinamide is a synthetic amide derivative combining a 3,4-difluorophenyl group with an isonicotinamide moiety. The 3,4-difluorophenyl substituent introduces electron-withdrawing fluorine atoms, which influence electronic distribution, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C12H8F2N2O |
|---|---|
Molecular Weight |
234.2g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H8F2N2O/c13-10-2-1-9(7-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-7H,(H,16,17) |
InChI Key |
RKFJWPATYWDQHB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)F)F |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound’s amide and fluorinated aryl groups differentiate it from analogs like 3-chloro-N-phenyl-phthalimide (). Key comparisons include:
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| N-(3,4-difluorophenyl)isonicotinamide | Pyridine-4-carboxamide | 3,4-difluorophenyl | Amide, pyridine, fluorine |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | 3-chloro, phenyl | Imide, chloro, aromatic rings |
- Amide vs. Imide Groups : The amide group in this compound enables hydrogen bonding (N–H···O and C=O···H interactions), critical for molecular recognition and crystal packing . In contrast, the imide group in 3-chloro-N-phenyl-phthalimide supports rigidity and thermal stability, making it suitable for polymer synthesis .
- Substituent Effects : Fluorine’s high electronegativity and small atomic radius enhance solubility and metabolic stability compared to chlorine in 3-chloro-N-phenyl-phthalimide. Chlorine’s larger size and polarizability may favor π-π stacking in crystalline phases .
Hydrogen Bonding and Crystal Packing
highlights hydrogen bonding as a determinant of crystal structure. This compound’s amide group likely forms R₂²(8) graph-set motifs (two donor/acceptor pairs with eight-membered rings), common in amides. In contrast, 3-chloro-N-phenyl-phthalimide’s imide group may adopt C(4) chains, driven by bifurcated C=O···Cl interactions .
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|
| Molecular Weight (g/mol) | 264.22 | 257.66 |
| Hydrogen Bond Donors | 1 (amide N–H) | 0 (imide lacks N–H) |
| LogP (Predicted) | 2.1 | 3.4 |
| Thermal Stability | Moderate (amide decomposition ~250°C) | High (imide stability >300°C) |
Key Observations:
- Solubility : this compound’s lower LogP vs. 3-chloro-N-phenyl-phthalimide suggests better aqueous compatibility, advantageous for drug delivery.
- Thermal Behavior : The imide’s stability underscores its utility in high-temperature polymer applications, while the amide’s moderate stability aligns with biomedically relevant compounds .
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